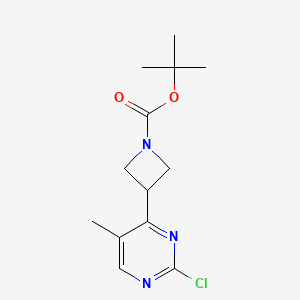![molecular formula C17H11ClFN3O2 B2812672 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421505-08-9](/img/structure/B2812672.png)
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is a versatile chemical compound with a molecular formula of C17H11ClFN3O2 and a molecular weight of 343.74 g/mol . This compound is known for its intriguing properties and diverse applications in scientific research, including fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in apoptosis, inflammation, and pain signaling.
Mode of Action
The compound acts as an antagonist against P2X7 receptors . By binding to these receptors, it inhibits their activation, thereby modulating the downstream signaling pathways that are triggered by these receptors.
Pharmacokinetics
The compound’smolecular weight (500.85) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. The compound’s LogP value (3.31790) also indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve the use of various boron reagents tailored for specific Suzuki–Miyaura coupling conditions . The process generally includes the preparation of intermediates such as 2-chloro-5-fluoropyrimidine, which can then be further reacted to form the desired benzamide scaffold .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of a chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Often carried out using nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and pyrimidines, which can have different functional groups attached to the core structure .
Scientific Research Applications
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of benzamide scaffolds.
Uniqueness
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide stands out due to its unique combination of a benzamide scaffold with a fluorophenoxy and pyrimidinyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-13-6-2-1-5-12(13)16(23)22-11-9-20-17(21-10-11)24-15-8-4-3-7-14(15)19/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQFCPWYQVCBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

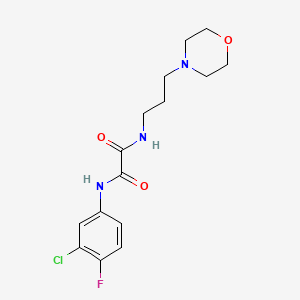

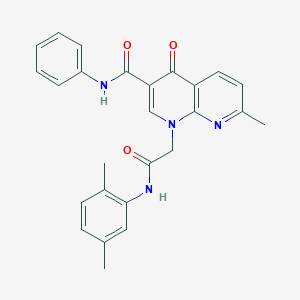
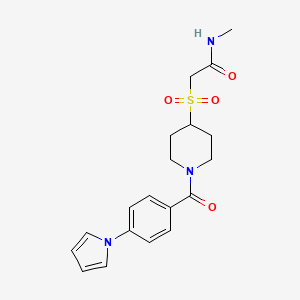
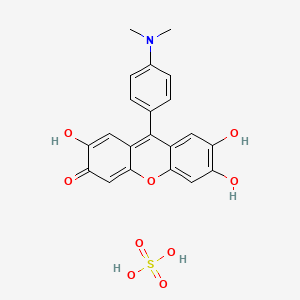
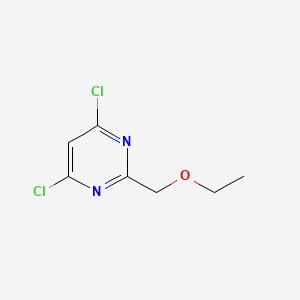
![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)
![3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2812604.png)
![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)
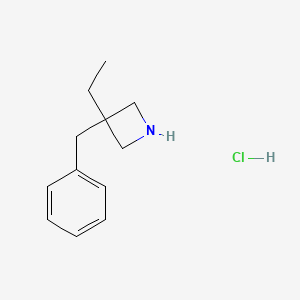
![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)

